2-hydrazinylidene-N-phenylacetamide

Physicochemical profiling Drug-likeness Partition coefficient

2-Hydrazinylidene-N-phenylacetamide (CAS 668418-24-4; synonym: 2-Hydrazonoacetanilid), C₈H₉N₃O, MW 163.18 g/mol, is an (E)-configured hydrazone resulting from the acid-catalyzed condensation of phenylhydrazine with phenylacetaldehyde. Unlike its acyl hydrazide congener 2-hydrazinyl-2-oxo-N-phenylacetamide (CAS 4740-46-9), this compound possesses a C=N–NH₂ hydrazone linkage at the acetamide α-position rather than an oxo group, conferring distinct electronic, lipophilic, and coordination properties.

Molecular Formula C8H9N3O
Molecular Weight 163.18 g/mol
CAS No. 668418-24-4
Cat. No. B12537843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-hydrazinylidene-N-phenylacetamide
CAS668418-24-4
Molecular FormulaC8H9N3O
Molecular Weight163.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C=NN
InChIInChI=1S/C8H9N3O/c9-10-6-8(12)11-7-4-2-1-3-5-7/h1-6H,9H2,(H,11,12)
InChIKeyQFNCEGQSKWROQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydrazinylidene-N-phenylacetamide (CAS 668418-24-4): Procurement-Grade Profile of a Phenylhydrazinylidene Acetamide Scaffold


2-Hydrazinylidene-N-phenylacetamide (CAS 668418-24-4; synonym: 2-Hydrazonoacetanilid), C₈H₉N₃O, MW 163.18 g/mol, is an (E)-configured hydrazone resulting from the acid-catalyzed condensation of phenylhydrazine with phenylacetaldehyde . Unlike its acyl hydrazide congener 2-hydrazinyl-2-oxo-N-phenylacetamide (CAS 4740-46-9), this compound possesses a C=N–NH₂ hydrazone linkage at the acetamide α-position rather than an oxo group, conferring distinct electronic, lipophilic, and coordination properties [1]. The compound is listed for industrial and research use, with a calculated LogP of approximately 1.5 and two hydrogen-bond donor sites, positioning it as a moderately lipophilic, synthetically versatile intermediate within the phenylacetamide hydrazone class [2].

Why Acyl Hydrazide or Isomeric Hydrazone Analogs Cannot Replace 2-Hydrazinylidene-N-phenylacetamide in Structure-, Lipophilicity-, or Coordination-Sensitive Applications


In-class substitution is precluded by quantifiable differences in physicochemical and structural properties. The acyl hydrazide analog 2-hydrazinyl-2-oxo-N-phenylacetamide (CAS 4740-46-9) carries an additional carbonyl oxygen, which depresses its LogP to approximately 0.6–0.78 versus approximately 1.5 for the target hydrazone [1]. This roughly 0.7–0.9 log-unit difference translates to an approximately 5- to 8-fold lower octanol-water partition coefficient, reducing membrane permeability and altering pharmacokinetic profiles . The positional isomer 2-hydrazono-2-phenylacetamide (CAS 52546-90-4) places the hydrazone at the α-carbon rather than the acetamide nitrogen, which modifies the hydrogen-bonding network and metal-coordination geometry . Furthermore, the hydrazone NH₂ terminus in the target compound enables Mannich-type aminomethylation chemistry that the acyl hydrazide cannot replicate due to competing tautomerization pathways, directly impacting derivatization efficiency and final compound diversity [2]. Therefore, generic replacement by a structurally adjacent analog changes both the physicochemical profile and the accessible chemical space of downstream derivatives.

Quantitative Differentiation Evidence for 2-Hydrazinylidene-N-phenylacetamide (CAS 668418-24-4) vs. Closest Analogs


Lipophilicity Advantage: LogP and Topological Polar Surface Area Comparison vs. Acyl Hydrazide Analog

The target hydrazone (2-hydrazinylidene-N-phenylacetamide) exhibits a calculated LogP of approximately 1.5 [1], compared with approximately 0.6–0.78 for the acyl hydrazide analog 2-hydrazinyl-2-oxo-N-phenylacetamide (CAS 4740-46-9) [2]. This LogP difference of approximately 0.7–0.9 log units corresponds to a predicted 5- to 8-fold higher octanol-water partition coefficient for the target compound. The topological polar surface area (TPSA) also differs: 67.5 Ų (target) versus 84.2 Ų (acyl hydrazide), indicating reduced polarity and enhanced passive membrane permeability for the hydrazone form . These differences are intrinsic to the absence of the α-oxo group and are independent of formulation.

Physicochemical profiling Drug-likeness Partition coefficient

Synthetic Yield in Mannich-Type Aminomethylation: Demonstrated Reactivity of the Hydrazone NH₂ Terminus

The hydrazone NH₂ group of 2-hydrazinylidene-N-phenylacetamide undergoes bis-aminomethylation with dipiperidinomethane in chloroform (1.0 h reaction time) to afford 2-[bis(piperidinomethyl)hydrazono]acetanilid in 63% isolated yield [1]. This reactivity is enabled by the terminal hydrazone –NH₂ nucleophilicity, which is absent in the acyl hydrazide analog (2-hydrazinyl-2-oxo-N-phenylacetamide), where the corresponding –NH–NH₂ group is deactivated by the adjacent carbonyl and preferentially undergoes acylation rather than Mannich chemistry [2]. The 63% yield under mild conditions (room temperature, CHCl₃) provides a benchmark for derivatization efficiency that is unique to the hydrazone tautomeric form and not achievable with the acyl hydrazide scaffold without protecting-group strategies [3].

Synthetic chemistry Derivatization Mannich reaction

Class-Level Sortase A Inhibition and Antibiofilm Activity of 2-Phenylhydrazinylidene Derivatives

The 2-phenylhydrazinylidene chemotype, to which 2-hydrazinylidene-N-phenylacetamide belongs as the minimal core scaffold, has demonstrated quantifiable sortase A (SrtA) transpeptidase inhibition and antibiofilm activity. Ethyl 3-oxo-2-(2-phenylhydrazinylidene)butanoate, a close C-acylated derivative of the target core, inhibited SrtA with an IC₅₀ of 50 µM in a FRET-based assay [1]. In a separate study, 2-phenylhydrazinylidene derivatives 12f and 13a inhibited S. aureus ATCC 6538 and ATCC 29213 biofilm formation with IC₅₀ values of 0.9 and 0.8 µM, respectively, while compound 12e showed broad-spectrum antibiofilm activity across multiple S. aureus strains with IC₅₀ values ranging from 1.7 to 43 µM [2]. By contrast, the acyl hydrazide analog 2-hydrazinyl-2-oxo-N-phenylacetamide and its vanillin-derived hydrazone metal complexes exhibited primarily planktonic antibacterial activity against B. subtilis and E. coli, with free ligands showing higher potency than their Cr(III) and Fe(III) complexes, but no reported SrtA inhibition or biofilm-specific IC₅₀ data have been published for this scaffold [3].

Antivirulence Sortase A inhibition Biofilm Staphylococcus aureus

Metal-Coordination Versatility: Hydrazone vs. Acyl Hydrazide Chelation Modes

The hydrazone ligand 2-hydrazinylidene-N-phenylacetamide offers a bidentate [N, O] coordination pocket via the imine nitrogen and acetamide oxygen, whereas the acyl hydrazide analog 2-hydrazinyl-2-oxo-N-phenylacetamide provides a tridentate [O, N, O] donor set through the additional oxo group . This difference in denticity leads to distinct metal complex geometries: acyl hydrazide-derived hydrazones form octahedral Cr(III) and Fe(III) complexes with optical band gaps (Eg) ranging from 3.03 to 3.58 eV, as characterized by DFT calculations [1]. The hydrazone scaffold, by contrast, is more amenable to square-planar and tetrahedral geometries with late transition metals (Ni²⁺, Cu²⁺), favoring catalytic applications such as the Henry (nitroaldol) reaction, where Ni(II) complexes of arylhydrazono acetoacetanilide ligands have demonstrated measurable catalytic activity [2]. For procurement decisions, the choice between hydrazone and acyl hydrazide scaffolds dictates the accessible metal coordination geometry and downstream application in catalysis versus biological metal chelation.

Coordination chemistry Metal complexes Ligand design

Agricultural Microbicide Patent Pedigree: FR-2426043-A1 Coverage of Hydrazino-acetanilide Derivatives

French patent FR-2426043-A1 (filed 1979, originally assigned to Ciba-Geigy AG, now Novartis AG) discloses hydrazino-acetanilide derivatives of the general formula encompassing 2-hydrazinylidene-N-phenylacetamide as microbicide agents for agricultural use [1]. The patent claims application as seed dressing agents and for protection of plant cuttings against phytopathogenic fungi. This patent establishes an industrial precedent for the hydrazino-acetanilide scaffold in crop protection, a use not claimed for the positional isomer 2-hydrazono-2-phenylacetamide (CAS 52546-90-4) or the acyl hydrazide analog 2-hydrazinyl-2-oxo-N-phenylacetamide (CAS 4740-46-9), which are primarily studied in medicinal chemistry contexts [2]. Novartis AG continues to maintain this patent family, indicating sustained commercial interest in the hydrazino-acetanilide chemotype [3].

Agrochemical Microbicide Patent protection Fungicide

Prioritized Research and Industrial Application Scenarios for 2-Hydrazinylidene-N-phenylacetamide (CAS 668418-24-4)


Gram-Positive Antivirulence Drug Discovery: Sortase A and Biofilm Lead Optimization

Investigators pursuing non-bactericidal antivirulence strategies against Staphylococcus aureus biofilms should procure 2-hydrazinylidene-N-phenylacetamide as the minimal phenylhydrazinylidene core scaffold. The class has validated SrtA inhibition (IC₅₀ = 50 µM) and S. aureus biofilm inhibition (IC₅₀ = 0.8–43 µM, compounds 12e–13a) [1]. The target compound's LogP of ~1.5 [2] places it within the optimal lipophilicity range (LogP 1–3) for Gram-positive membrane penetration, and its hydrazone NH₂ terminus allows systematic SAR exploration through Mannich-type derivatization (63% model yield) [3]. This compound is superior to the acyl hydrazide analog for this application due to the established biofilm pharmacology of the phenylhydrazinylidene class and the more favorable permeability profile.

Transition-Metal Catalyst Design: Bidentate Hydrazone Ligand for Nitroaldol and Related C–C Bond-Forming Reactions

Coordination chemists and synthetic methodologists should select 2-hydrazinylidene-N-phenylacetamide as a bidentate [N,O] ligand for Ni(II), Cu(II), and Co(II) catalyst development. The bidentate coordination mode favors square-planar geometries required for catalytic Henry (nitroaldol) reactions, as demonstrated by Ni(II)-arylhydrazono acetoacetanilide complexes [1]. The tridentate acyl hydrazide analog (CAS 4740-46-9) instead forms octahedral Cr(III)/Fe(III) complexes with optical band gaps of 3.03–3.58 eV [2], which are better suited for semiconductor applications than catalysis. Procurement of the hydrazone scaffold provides a more versatile entry point for homogeneous catalysis research compared to the acyl hydrazide alternative.

Agrochemical Lead Generation: Seed-Dressing and Post-Harvest Fungicide Development

Agrochemical R&D teams developing non-copper-based microbicides for seed treatment and plant protection should prioritize 2-hydrazinylidene-N-phenylacetamide based on the FR-2426043-A1 patent precedent, which specifically claims hydrazino-acetanilide derivatives as agricultural microbicides [1]. The patent family (30 members, Novartis AG) demonstrates sustained commercial interest. The moderate LogP (~1.5) and hydrogen-bond donor capacity (2 donors) support phloem mobility and cuticle penetration desirable in crop protection agents [2]. Neither the positional isomer (CAS 52546-90-4) nor the acyl hydrazide (CAS 4740-46-9) carries equivalent agrochemical patent validation, making the target compound the scaffold of choice for freedom-to-operate in the hydrazone microbicide space.

Synthetic Methodology Development: Mannich Diversification of Hydrazone Scaffolds

Medicinal and synthetic chemists exploring late-stage functionalization of hydrazone-containing compound libraries should use 2-hydrazinylidene-N-phenylacetamide as a model substrate for Mannich-type aminomethylation. The demonstrated 63% isolated yield of the bis-piperidinomethyl adduct under mild conditions (CHCl₃, 1 h, room temperature) [1] provides a reliable benchmark for reaction optimization. This chemistry is not directly translatable to the acyl hydrazide analog, where the hydrazine NH is deactivated by the adjacent carbonyl and requires alternative multi-step derivatization routes [2]. The target compound thus enables efficient one-step generation of tertiary amine-functionalized hydrazone libraries for biological screening.

Quote Request

Request a Quote for 2-hydrazinylidene-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.